Enzymatic Potency vs. Follow-On Dual Inhibitor
PARP1/c-Met-IN-1 (Compound 16) demonstrates approximately 6.6-fold greater PARP1 inhibitory potency than the structurally related follow-on compound PARP1/c-Met-IN-2 (S12), with PARP1 IC50 values of 3.3 nM versus 21.8 nM, respectively [1][2]. Both compounds exhibit comparable c-Met inhibition (32.2 nM vs 30.2 nM), but the 6.6-fold difference in PARP1 affinity translates into a significantly wider therapeutic window for PARP1 engagement at lower intracellular concentrations [1].
| Evidence Dimension | PARP1 enzymatic IC50 |
|---|---|
| Target Compound Data | IC50 = 3.3 nM (PARP1) |
| Comparator Or Baseline | PARP1/c-Met-IN-2 (S12): PARP1 IC50 = 21.8 nM |
| Quantified Difference | 6.6-fold more potent (3.3 vs 21.8 nM) |
| Conditions | Recombinant PARP1 enzymatic assay (cell-free); n=3 replicates |
Why This Matters
For procurement decisions, the 6.6-fold PARP1 potency advantage means lower compound consumption per experiment and reduced risk of off-target effects at working concentrations, directly impacting assay cost and data quality.
- [1] Sun Z, Li L, Zhai B, et al. Rational Design of PARP1/c-Met Dual Inhibitors for Overcoming PARP1 Inhibitor Resistance Induced by c-Met Overexpression. J Med Chem. 2024;67(6):4916-4935. View Source
- [2] Discovery of a novel benzofuran-7-carboxamide-based PARP1/c-Met dual inhibitor for addressing c-Met amplification-mediated PARP1i acquired-resistance. Eur J Med Chem. 2025. (Reports PARP1/c-Met-IN-2/S12 IC50 data). View Source
